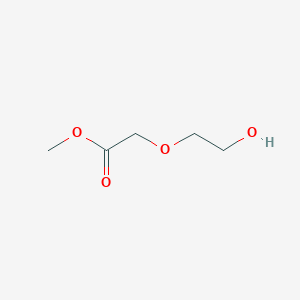
Methyl 2-(2-hydroxyethoxy)acetate
Descripción general
Descripción
“Methyl 2-(2-hydroxyethoxy)acetate” is a chemical compound with the molecular formula C5H10O4 . It contains a total of 60 bonds, including 24 non-H bonds, 4 multiple bonds, 17 rotatable bonds, 4 double bonds, 1 ester (aliphatic), 2 hydroxyl groups, and 2 primary alcohols .
Synthesis Analysis
The synthesis of similar compounds, such as methyl acetate, has been achieved through the catalytic esterification of acetic acid and methanol using sulfuric acid as a catalyst in a batch reactor . The process was optimized using microwave technology, which proved to be more effective and efficient than conventional methods .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-hydroxyethoxy)acetate” consists of a methyl group attached to an acetate group, which is further attached to a 2-hydroxyethoxy group . The molecular weight of this compound is 134.13 .Physical And Chemical Properties Analysis
“Methyl 2-(2-hydroxyethoxy)acetate” has a density of 1.1±0.1 g/cm^3, a boiling point of 317.1±27.0 °C at 760 mmHg, and a flash point of 117.1±17.2 °C . It has 6 H-bond acceptors, 1 H-bond donor, and 11 freely rotating bonds .Aplicaciones Científicas De Investigación
Organic Synthesis
- Intermediate in Drug Synthesis : An organic experiment designed for a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, shows potential for undergraduate organic chemistry courses, improving interest in scientific research and experimental skills (W. Min, 2015).
- Synthesis of Acyclic Nucleoside Analogues : A study on the synthesis of N-[(2-hydroxyethoxy)methyl] heterocycles as "acyclic nucleoside" analogues highlights its role in the creation of antiviral agents (M. Robins & P. Hatfield, 1982).
Material Science
- Nonlinear Optical Polyurethanes : Research on novel T-type polyurethanes with high thermal stability of second harmonic generation indicates applications in nonlinear optics (Ju-Yeon Lee, H. Bang, & Chang Suk Baek, 2005).
- Polyurethane Synthesis for Electro-Optic Applications : Synthesis of polyurethanes containing dioxybenzylidenecyanoacetate as an NLO-chromophore shows potential for electro-optic applications due to its thermal stability and electro-optic properties (Ju-Yeon Lee, Eun-Ju Park, & Hoosung Lee, 2002).
Chemical Reactions and Mechanisms
- Study of Reaction Mechanisms : A theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions provides insights into the behavior of methyl acetate and acetamide, which can be relevant for understanding reactions involving methyl 2-(2-hydroxyethoxy)acetate (K. Hori et al., 2007).
- Applications in Enzymatic Hydrolysis : The use of enzymatic hydrolysis by immobilized lipase in the production of a prototype anti-asthma drug demonstrates the potential applications in pharmaceutical manufacturing (J. Bevilaqua et al., 2004).
Environmental Applications
- CO2 Capture Studies : A study on the high-pressure CO2 solubility in N-methyl-2-hydroxyethylammonium protic ionic liquids, including N-methyl-2-hydroxyethylammonium acetate, highlights potential applications in CO2 capture and natural gas sweetening (S. Mattedi et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(2-hydroxyethoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-8-5(7)4-9-3-2-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKVGWVNSDLZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-hydroxyethoxy)acetate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145796.png)
![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145802.png)
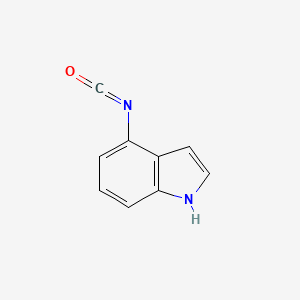
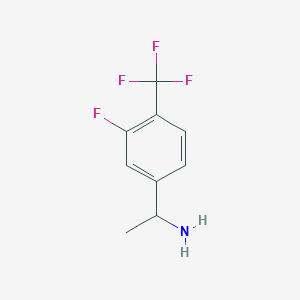

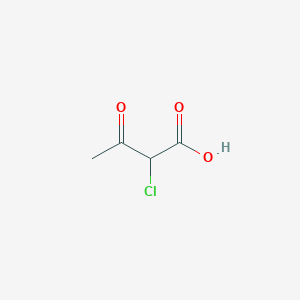
![5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3145833.png)
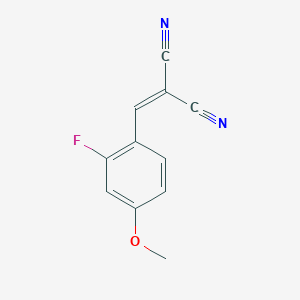
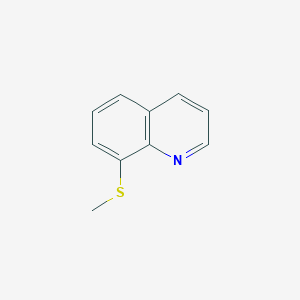
![ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate](/img/structure/B3145843.png)
![6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3145852.png)
![4-[Methoxy(phenyl)methyl]piperidine](/img/structure/B3145853.png)

